molecular formula C11H11NO3 B12985082 1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid

1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid

Cat. No.: B12985082
M. Wt: 205.21 g/mol
InChI Key: SBOSWWYNNUAGGC-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features a hydroxyethyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 6-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of indole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The resulting product is then subjected to carboxylation at the 6-position using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 1-(2-carboxyethyl)-1H-indole-6-carboxylic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)-1H-indole-6-methanol.

    Substitution: Formation of 1-(2-haloethyl)-1H-indole-6-carboxylic acid.

Scientific Research Applications

1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The carboxylic acid group can participate in acid-base interactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid can be compared with other similar compounds, such as:

    2-hydroxyethyl methacrylate: Used in the production of hydrogels and dental materials.

    2-hydroxyethyl acrylate: Used in the synthesis of polymers and coatings.

    2-hydroxyethyl terephthalic acid: A precursor to poly(ethylene terephthalate) (PET) used in plastics.

The uniqueness of this compound lies in its indole core structure, which imparts distinct biological activities and chemical reactivity compared to other hydroxyethyl derivatives.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(2-hydroxyethyl)indole-6-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-6-5-12-4-3-8-1-2-9(11(14)15)7-10(8)12/h1-4,7,13H,5-6H2,(H,14,15)

InChI Key

SBOSWWYNNUAGGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCO)C(=O)O

Origin of Product

United States

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